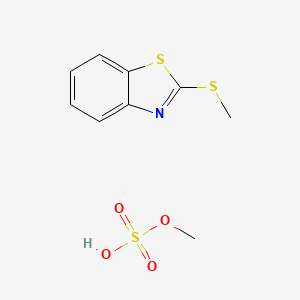

2-(methylsulfanyl)-1,3-benzothiazole; methoxysulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

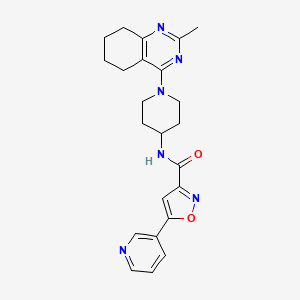

2-(Methylthio)benzothiazole is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, and paper industries . It has been used in trace determination of polar 1H-benzotriazoles and benzothiazoles in drinking and surface water by liquid chromatography-electrospray mass spectrometry .

Synthesis Analysis

The synthesis of 2-substituted benzothiazole derivatives has been established using α-keto acids and 2,2’-disulfanediyldianiline as substrates and sodium metabisulfite as a catalyst . Another method involves the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and 2-amino-benzenthiol .Molecular Structure Analysis

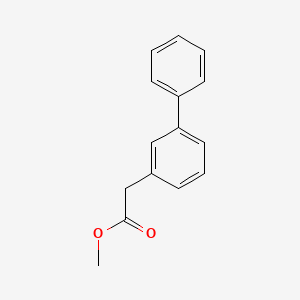

The molecular formula of 2-(Methylthio)benzothiazole is C8H7NS2 . The structure includes a benzothiazole ring with a methylthio group attached at the 2nd position .Chemical Reactions Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Physical and Chemical Properties Analysis

2-(Methylthio)benzothiazole is a powder with a melting point of 43-46 °C (lit.) . Its molecular weight is 181.28 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 302.0±25.0 °C at 760 mmHg, and a flash point of 136.4±23.2 °C .Applications De Recherche Scientifique

Oxidation of Refractory Pollutants

Benzothiazole derivatives, including 2-(methylthio)benzothiazole (MTBT), are studied for their presence as refractory pollutants in urban runoff and their efficient degradation using oxidation processes. The oxidation by CuFe2O4-activated peroxomonosulfate (PMS/CuFe2O4) has shown promising results in degrading these compounds, highlighting a potential method for removing such pollutants from low dissolved organic carbon waters like urban runoff or polluted groundwater (Zhang, Chen, & Leiknes, 2016).

Synthetic Applications

Research into the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions has explored the use of derivatives of 2-(methylthio)benzo[d]thiazole. This chemistry is valuable for creating novel cyclic sulfonamides, demonstrating the compound's role in the development of new therapeutic agents (Greig, Tozer, & Wright, 2001).

Catalysis and Organic Reactions

The assembly of 2-Arylbenzothiazoles through three-component oxidative annulation under transition-metal-free conditions is another significant application. This method uses aromatic amines, benzaldehydes, and elemental sulfur, where DMSO or oxygen acts as the oxidant, showcasing the versatility of benzothiazole derivatives in facilitating organic transformations (Che et al., 2017).

Environmental Impact and Degradation

The environmental impact and microbial transformations of benzothiazole derivatives, including 2-(methylthio)benzothiazole, have been a subject of study. These compounds, often resulting from industrial processes such as fungicide degradation, pose challenges due to their limited biodegradability and potential toxicity. Research suggests that while some benzothiazoles are biodegradable, others like 2-(methylthio)benzothiazole may be recalcitrant, necessitating advanced treatment methods to mitigate their environmental impact (Reemtsma et al., 1995).

Safety and Hazards

Orientations Futures

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that 2-(Methylthio)benzo[d]thiazole methyl sulfate and its derivatives may have potential applications in the development of new drugs.

Propriétés

IUPAC Name |

methyl hydrogen sulfate;2-methylsulfanyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2.CH4O4S/c1-10-8-9-6-4-2-3-5-7(6)11-8;1-5-6(2,3)4/h2-5H,1H3;1H3,(H,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEAMYSVOBKGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)O.CSC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2733496.png)

![2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2733500.png)

![N-CYCLOHEXYL-2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2733508.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2733514.png)